1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11;/h2-5H,1,6-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLFYDMPQJWRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-71-5 | |
| Record name | Cyclobutanamine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803603-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutane ring substituted with a chlorophenyl group and an amine functional group. This configuration may influence its interaction with biological targets.
The primary mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through interactions with histamine receptors. Histamine receptors (HRs) are implicated in various physiological processes, including cognition, mood regulation, and appetite control. The compound has shown affinity for the H3 receptor subtype, which is known for its role in neurotransmitter release inhibition .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : In preclinical studies, compounds targeting H3 receptors have demonstrated potential antidepressant effects by enhancing the release of neurotransmitters such as serotonin and norepinephrine .
- Cognitive Enhancement : By modulating histaminergic signaling, this compound may improve cognitive functions, making it a candidate for treating conditions like Alzheimer’s disease .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and selectivity of this compound against various cancer cell lines. Notably, it has shown promising results against breast and colon cancer cells, indicating potential as an anticancer agent .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 15 | 2.5 |
| HCT116 (Colon) | 20 | 3.0 |
Case Studies
A case study involving the administration of this compound in animal models demonstrated significant improvements in behavioral tests related to anxiety and depression. The compound was administered at varying doses, revealing a dose-dependent response in reducing anxiety-like behaviors as measured by the elevated plus maze test.
Scientific Research Applications
Research indicates that 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride may exhibit several biological activities, particularly in the modulation of neurotransmitter systems. Its potential applications include:
- Appetite Regulation : Similar to sibutramine, it may influence the reuptake of norepinephrine and serotonin in the central nervous system, suggesting a role in appetite control and weight management .
- Neuropharmacological Effects : Preliminary studies suggest interactions with various neurotransmitter receptors, indicating potential applications in treating mood disorders and anxiety .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Appetite Modulation | Potential effects on appetite through neurotransmitter modulation | |
| Neuropharmacology | Possible interactions with serotonin and norepinephrine receptors | |
| Cytotoxicity | Investigated for effects on cancer cell viability |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Activity : Related compounds have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating a potential for development as antimicrobial agents .
- Cytotoxicity Assays : Research utilizing WST-1 assays has demonstrated significant reductions in the viability of liver cancer cell lines (HEP G2), suggesting potential anticancer properties .
- Neuropharmacological Studies : Investigations into its effects on mood disorders are ongoing, with initial findings indicating promising interactions with neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride and related compounds:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent (electron-withdrawing) increases polarity and may improve binding to polar biological targets compared to the 4-methyl analog (electron-donating), which enhances lipophilicity .
Ring Size and Functional Group Variations
- Cyclobutane vs.
- Heterocyclic Additions : The triazole-containing analog () demonstrates how heterocycles can expand interaction capabilities, such as hydrogen bonding, which the chlorophenyl group lacks .
Preparation Methods
Synthetic Route Overview
The predominant synthetic approach to prepare 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride involves the reductive amination of cyclobutanone with 4-chlorobenzyl cyanide or related intermediates, followed by conversion to the hydrochloride salt. The key steps include:
- Formation of the cyclobutanamine core by reaction of cyclobutanone with 4-chlorobenzyl cyanide under reductive conditions.
- Reduction of the nitrile group to the primary amine.
- Salt formation by treatment with hydrochloric acid to obtain the hydrochloride salt.
This method is typically conducted in the presence of solvents such as ethanol and catalysts like palladium on carbon to facilitate hydrogenation and reduction steps.
Detailed Preparation Procedure
A representative preparation method includes:
Step 1: Reductive Amination
The reaction of 4-chlorobenzyl cyanide with cyclobutanone is carried out in ethanol solvent with a hydrogenation catalyst (e.g., palladium on carbon). Under hydrogen atmosphere, the nitrile group is reduced, and the amine functionality is formed, yielding 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine.
Step 2: Hydrochloride Salt Formation
The free amine is then treated with hydrochloric acid, typically in an organic solvent such as acetone or ethanol containing HCl, to form the stable hydrochloride salt. This salt form improves the compound's stability, handling, and suitability for pharmaceutical applications.
Solvent and Reaction Condition Optimization
Solvents: Ethanol is commonly used for the reductive amination and hydrogenation steps due to its ability to dissolve both reactants and facilitate catalytic activity.
Catalysts: Palladium on carbon (Pd/C) is preferred for its efficiency in hydrogenation and reduction of nitriles to amines.
Temperature and Pressure: Mild temperatures and hydrogen pressures are applied to optimize yield and minimize side reactions.
Purification and Crystallization
After synthesis, the hydrochloride salt is purified by recrystallization. Crystallization from solvents such as acetone-water mixtures is effective in obtaining high-purity crystalline hydrochloride salt.
Research Findings and Data
Table 1: Summary of Preparation Conditions and Outcomes
| Step | Reagents/Conditions | Solvent(s) | Catalyst | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | 4-chlorobenzyl cyanide + cyclobutanone + H2 | Ethanol | Pd/C | 25–50 | 75–85 | Hydrogen atmosphere, mild pressure |
| Hydrochloride salt formation | Treatment with HCl in acetone or ethanol | Acetone/ethanol + HCl | None | Ambient | Quantitative | Formation of stable hydrochloride salt |
| Recrystallization | Acetone-water mixture | Acetone/water | None | Ambient to 4°C | — | Obtains monohydrate crystalline salt |
Notes on Hydration and Stability
- The hydrochloride salt can exist as a monohydrate, which is less hygroscopic and more suitable for pharmaceutical formulations.
- Controlled recrystallization from water-containing solvents ensures consistent hydration state and improved handling properties.
Comparative Analysis with Related Compounds
While direct literature on this compound is limited, related compounds such as N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride have been studied extensively, providing insight into preparation strategies:
- Recrystallization from mixed solvents (water + toluene/xylene or water + acetone) is effective for obtaining stable monohydrate salts.
- Contacting the free base or hydrochloride salt with water vapor or suspending in water-containing media can induce monohydrate formation.
- Dehydration and rehydration cycles affect the physical properties and purity of the salt.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride, and how do they influence experimental design?
- The compound has a molecular formula of C₁₁H₁₅Cl₂N (based on analogous cyclobutane derivatives), a molecular weight of ~232.15 g/mol, and a logP value of ~2.2, indicating moderate hydrophobicity . These properties guide solvent selection (e.g., ethyl acetate for solubility) and purification methods (e.g., recrystallization). The presence of a cyclobutane ring and aromatic chlorophenyl group also impacts reactivity in nucleophilic substitution or hydrogen-bonding interactions.
Q. What synthetic routes are reported for this compound?
- A common approach involves reacting a cyclobutane precursor (e.g., 1-(4-chlorophenyl)cyclobutan-1-carboxylic acid) with methylamine derivatives under acidic conditions. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride can be synthesized via condensation with 4-toluenesulfonate in ethyl acetate, achieving ~80% yield after filtration . Alternative routes may use reductive amination or Grignard reactions for cyclobutane ring formation .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- 1H-NMR is critical for confirming the cyclobutane backbone and substituents. Peaks at δ 2.29–3.82 ppm (methylene/methyl protons) and aromatic signals (δ 7.12–7.48 ppm) are typical for chlorophenyl groups . Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while X-ray crystallography (if crystalline) confirms spatial arrangement, as seen in related cyclobutane monohydrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound across studies?
- Discrepancies in NMR or IR spectra may arise from solvation effects (e.g., DMSO vs. CDCl₃) or impurities. For example, residual ethyl acetate in the final product can alter δ 1.99–2.56 ppm signals . Cross-validation using 2D-NMR (COSY, HSQC) and HPLC-MS (to assess purity >95%) is recommended. Comparative studies with analogs (e.g., 1-(4-bromophenyl) derivatives) can isolate structural influences .
Q. What strategies are effective for impurity profiling during synthesis?
- Common impurities include desmethyl analogs (e.g., N,N-didesmethylsibutramine hydrochloride) or cyclobutane ring-opened byproducts . Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-HRMS can identify and quantify these. Use of ion-pair reagents (e.g., trifluoroacetic acid) improves separation of polar impurities.
Q. How does the compound interact with biological targets, and what mechanistic insights exist?
- While direct data is limited, structural analogs like sibutramine (a serotonin-norepinephrine reuptake inhibitor) suggest potential interactions with neurotransmitter transporters . Computational docking (e.g., AutoDock Vina) into homology models of voltage-gated ion channels (e.g., Kv1.2) can predict binding modes, leveraging the chlorophenyl group’s hydrophobic interactions .
Q. What are the stability challenges under varying pH and temperature conditions?
- The hydrochloride salt enhances aqueous solubility but may hydrolyze in basic conditions (pH > 8). Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-UV monitoring reveal degradation pathways. Lyophilization or storage in amber vials at -20°C under nitrogen is advised for long-term stability .
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry. For example, a 7.75 mmol scale with ethyl acetate as solvent maximizes yield .
- Data Interpretation : Apply chemometric tools (e.g., PCA) to correlate NMR shifts with substituent effects in cyclobutane derivatives .
- Ethical Compliance : Ensure compliance with IUPAC guidelines for nomenclature and avoid commercial suppliers flagged as unreliable (e.g., BenchChem) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
